molecular formula C14H21NOS B296418 N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No. B296418
M. Wt: 251.39 g/mol
InChI Key: UTGSAAIGGPKZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-204352, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized in the late 1990s by Bristol-Myers Squibb, a pharmaceutical company, with the aim of developing a drug for the treatment of osteoporosis and muscle wasting. BMS-204352 has shown promising results in preclinical studies, and it is currently being investigated for its potential use in various scientific research applications.

Mechanism of Action

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide works by selectively binding to and activating the androgen receptor in bone and muscle tissues. This leads to an increase in protein synthesis and a decrease in protein breakdown, resulting in anabolic effects on these tissues. N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has a high affinity for the androgen receptor, but it is selective in its tissue distribution, which means that it does not activate the androgen receptor in other tissues such as the prostate gland.
Biochemical and Physiological Effects
N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of osteoporosis, N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has been shown to increase bone mineral density, improve bone strength, and reduce bone resorption. In animal models of muscle wasting, N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has been shown to increase muscle mass, muscle strength, and muscle fiber size. N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has also been shown to have a positive effect on lipid metabolism, by reducing serum triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide in lab experiments is its selectivity for bone and muscle tissues, which means that it does not cause androgenic side effects in other tissues such as the prostate gland. N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide is also orally bioavailable, which makes it easy to administer to animals in lab experiments. However, one of the limitations of using N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide in lab experiments is its relatively short half-life, which means that it needs to be administered frequently to maintain its effects.

Future Directions

There are several future directions for the investigation of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide in scientific research. One potential direction is the development of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide analogs with improved pharmacokinetic properties, such as longer half-life and higher oral bioavailability. Another potential direction is the investigation of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide in other disease models, such as sarcopenia and cachexia. Finally, the investigation of the molecular mechanisms underlying the anabolic effects of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide could lead to the development of novel therapeutic targets for the treatment of osteoporosis and muscle wasting.

Synthesis Methods

The synthesis of N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide involves several steps, starting from the reaction between 4-methylthiophenol and 3-bromopropylamine to form the intermediate 4-methylphenylsulfanylpropylamine. This intermediate is then reacted with butyric anhydride to form the final product, N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has been investigated for its potential use in various scientific research applications, including the treatment of osteoporosis, muscle wasting, and androgen deficiency. In preclinical studies, N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has shown anabolic effects on bone and muscle tissues, without causing androgenic side effects such as prostate enlargement and hair loss. N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide has also been shown to increase bone mineral density and improve bone strength in animal models of osteoporosis.

properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

N-butyl-3-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C14H21NOS/c1-3-4-10-15-14(16)9-11-17-13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)

InChI Key

UTGSAAIGGPKZRO-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CCSC1=CC=C(C=C1)C

Canonical SMILES

CCCCNC(=O)CCSC1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.